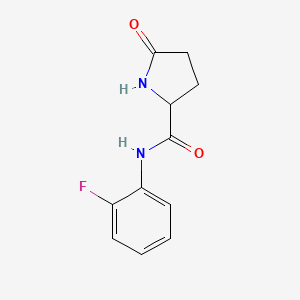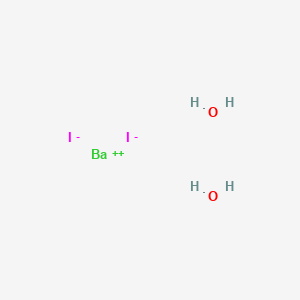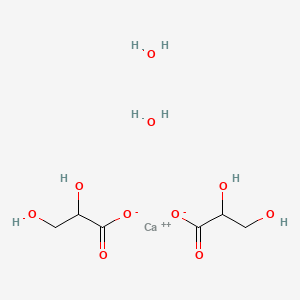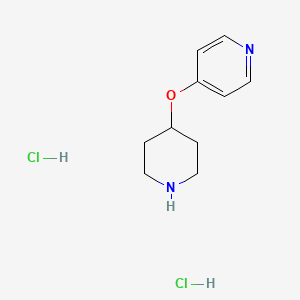
N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry in Pharmacological Profiles
N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide belongs to a class of compounds known for their central nervous system (CNS) activity, related to memory facilitation and cognitive function improvement. Research on structurally related compounds, like phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological profiles. The design, synthesis, and biological activity exploration of these compounds underscore a direct relationship between stereocenter configurations and biological properties, advocating for the selection of the most effective stereoisomers to optimize therapeutic efficacy (Veinberg et al., 2015).
Advances in Fluorine Chemistry for Cancer Treatment
The advancements in fluorine chemistry have significantly contributed to the development of fluorinated pyrimidines for cancer treatment. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, are pivotal. New insights into how fluorinated pyrimidines perturb nucleic acid structure have emerged from computational and experimental studies, indicating a broadened application scope of these compounds in personalized medicine (Gmeiner, 2020).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
The environmental impact and biodegradability of polyfluoroalkyl chemicals, which can be related to the broader family of compounds including this compound, have been a subject of study. These chemicals, potential precursors to perfluoralkyl carboxylic acids, undergo microbial and abiotic degradation, highlighting the need for understanding their fate in the environment to assess ecological risks accurately (Liu & Mejia Avendaño, 2013).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core component of this compound, is extensively utilized in drug discovery due to its versatile biological activity. The saturated scaffold allows efficient exploration of pharmacophore space, contributing significantly to stereochemistry and enhancing three-dimensional coverage of the molecule. This adaptability makes pyrrolidine derivatives promising candidates for developing new CNS-acting drugs (Petri et al., 2021).
Fluorinated Alternatives in Environmental Impact
Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids involves evaluating the environmental releases, persistence, and human and biota exposure. These studies are critical for assessing the safety and environmental impact of fluorinated compounds, offering insights into their fate and transport in the ecosystem. The assessment helps in understanding whether such alternatives, including those structurally related to this compound, are safe for humans and the environment (Wang et al., 2013).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUIRMDCDQEFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)




